molecular formula C15H19N3O3S B2389107 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 2177365-64-7

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Número de catálogo: B2389107
Número CAS: 2177365-64-7
Peso molecular: 321.4
Clave InChI: OTVTYSKDWNANFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates two privileged scaffolds: a piperazine-2,3-dione core and a pyrrolidine ring bearing a thiophene substituent. The piperazine moiety is a fundamental structure in pharmacology, present in numerous compounds with diverse therapeutic activities, including antiviral, antibacterial, and anticancer agents . The incorporation of the pyrrolidine ring, a saturated nitrogen heterocycle, enhances the three-dimensional coverage of the molecule and improves its prospects for favorable pharmacokinetic properties due to sp3-hybridization and the potential for stereogenic centers . The thiophene heterocycle further contributes to the compound's profile as a versatile building block for the design of bioactive molecules. This combination of features makes this chemical a valuable reagent for researchers exploring new chemical space in the development of central nervous system (CNS) active agents, given that structurally related pyrrolidine-2,3-dione derivatives have demonstrated potent anticonvulsant and antinociceptive activities in preclinical models, with mechanisms potentially involving interaction with neuronal voltage-sensitive sodium channels . It is supplied as a solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-ethyl-4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-16-7-8-18(14(20)13(16)19)15(21)17-6-5-11(10-17)12-4-3-9-22-12/h3-4,9,11H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVTYSKDWNANFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the construction of the pyrrolidine ring, and finally the formation of the piperazine-2,3-dione structure. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the pyrrolidine and piperazine-2,3-dione moieties can form hydrogen bonds and electrostatic interactions with various biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Structural Analogs in Piperazine-2,3-dione Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 1-Ethyl, 4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl) 440.51 Thiophene enhances aromatic interactions; ethyl balances lipophilicity FPR1/FPR2 modulation (inferred)
Compound 1754-56 R1: S-butyl, R2: 4-hydroxybenzyl ~700 (estimated) Bulky S-butyl reduces FPR2 activity; 4-hydroxybenzyl enhances FPR1 antagonism FPR1 antagonist (Ki < 100 nM), FPR2 agonist
Compound 6 Adamantane-1-yl, cyclopentylmethyl ~650–700 Adamantane increases steric bulk; cyclopentyl enhances hydrophobicity ADAM protease inhibition (structural basis for selectivity)
Compound 13 4-(thiophen-3-yl)butan-1-one 403.45 Thiophen-3-yl vs. thiophen-2-yl alters electronic distribution Not specified; structural analysis via NMR
BJ95813 Thieno[3,2-d]triazin-3-yl 404.44 Heterocyclic triazine substituent; smaller molecular weight Unknown; likely impacts solubility

Key Observations :

  • Thiophene Position Matters : The target compound’s thiophen-2-yl group (vs. thiophen-3-yl in Compound 13) may influence electronic effects and binding pocket interactions .
  • Substituent Bulk : Bulky groups (e.g., adamantane in Compound 6) reduce receptor affinity, whereas moderate substituents (e.g., ethyl in the target) optimize lipophilicity without steric hindrance .

Structure-Activity Relationship (SAR) Insights

  • R1 Substituents : Small aliphatic groups (e.g., ethyl) in the target compound are favorable for FPR2 activity, whereas bulky groups (e.g., S-butyl in 1754-56) reduce potency .
  • Aromatic Moieties: The thiophen-2-yl group may enhance selectivity through π-stacking with aromatic residues in receptor binding pockets, a feature absent in non-aromatic analogs (e.g., cyclopentyl in Compound 7) .
  • Hydrogen Bonding : The diketopiperazine core’s carbonyl groups likely participate in hydrogen bonding, a critical feature for receptor engagement .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethyl group and thiophene ring increase logP compared to polar analogs (e.g., hydroxyl-containing Compound 1754-56), enhancing membrane permeability .
  • Solubility : The diketopiperazine core’s polarity may counteract the hydrophobicity of the thiophene and ethyl groups, balancing solubility .
  • Metabolic Stability : Piperazine derivatives are prone to N-dealkylation, but the ethyl group’s simplicity may reduce metabolic degradation compared to bulkier substituents .

Actividad Biológica

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is an intriguing compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The general synthetic pathway includes:

  • Formation of the pyrrolidine ring : This is achieved by reacting thiophen-2-carboxaldehyde with ethylamine and a suitable carbonyl compound.
  • Piperazine formation : The pyrrolidine derivative is then reacted with piperazine to form the core structure.
  • Cyclization and functionalization : The introduction of the carbonyl groups at positions 2 and 3 of the piperazine ring completes the synthesis.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.

Anticonvulsant Activity

Recent research highlights the anticonvulsant potential of similar pyrrolidine derivatives. For instance, compounds structurally related to this compound have shown promising results in models of epilepsy:

  • Maximal Electroshock (MES) Test : Demonstrated significant seizure protection.
  • Pentylenetetrazole (PTZ) Model : Exhibited dose-dependent efficacy in reducing seizure incidence.

Antimicrobial Activity

Pyrrole derivatives have been noted for their antibacterial properties. Studies indicate that compounds with similar structures possess:

  • Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .

Antioxidant and Anti-inflammatory Properties

The compound's structural features suggest possible antioxidant and anti-inflammatory activities. Compounds with similar scaffolds have shown:

  • In vitro antioxidant activity : Scavenging free radicals effectively.
  • Anti-inflammatory effects : Reducing pro-inflammatory cytokines in cell culture models.

Case Studies

Several studies have explored the pharmacological profiles of pyrrolidine derivatives:

  • Study on Anticonvulsant Properties :
    • Objective : Evaluate the efficacy of new pyrrolidine derivatives in seizure models.
    • Findings : Compounds demonstrated significant anticonvulsant activity, with some achieving protective effects comparable to established antiepileptic drugs .
  • Antimicrobial Evaluation :
    • Objective : Assess antibacterial activity against common pathogens.
    • Results : The tested compounds showed potent activity, particularly against Gram-positive bacteria, indicating a promising avenue for developing new antibiotics .

Data Table

PropertyValueReference
MIC against Staphylococcus aureus3.12 - 12.5 µg/mL
Anticonvulsant efficacy (MES)Significant protection observed
Antioxidant activityEffective radical scavenging

Q & A

Basic: What are standard synthetic routes for synthesizing 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione?

Methodological Answer:
The synthesis typically involves a multi-step pathway:

  • Step 1: Formation of the pyrrolidine-thiophene core via cyclization of thiophen-2-yl precursors with amine derivatives under acidic or basic conditions.
  • Step 2: Introduction of the piperazine-2,3-dione moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine intermediate and activated piperazine derivatives .
  • Step 3: Ethyl group incorporation via alkylation using ethyl halides or Mitsunobu reactions .
  • Purification: Reversed-phase HPLC or column chromatography with gradients of acetonitrile/water (0.1% TFA) is critical for isolating high-purity product .

Key Reagents/Conditions:

  • Solvents: DMSO, THF, or dichloromethane.
  • Catalysts: Palladium-based catalysts for coupling steps .
  • Stoichiometry: Equimolar ratios of coupling partners to minimize side products.

Advanced: How can researchers optimize low yields in the final coupling step of this compound?

Methodological Answer:
Low yields often arise from steric hindrance or incomplete activation of carbonyl groups. Strategies include:

  • Catalyst Screening: Test palladium (e.g., Pd(OAc)₂) vs. nickel catalysts for improved coupling efficiency .
  • Temperature Optimization: Increase reaction temperature to 70–80°C for 6–12 hours to enhance reactivity .
  • Coupling Agents: Replace standard carbodiimides with TBTU or HATU for better activation .
  • In-Situ Monitoring: Use TLC (Rf tracking) or HPLC to detect intermediate accumulation and adjust reaction time .

Data Contradiction Analysis:
Conflicting reports on optimal catalysts (Pd vs. Ni) suggest substrate-specific reactivity. Pilot small-scale trials with both catalysts are recommended .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for ethyl groups (~δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), thiophene protons (δ 6.8–7.2 ppm), and piperazine carbonyls (δ 165–175 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from the pyrrolidine and piperazine rings .
  • Mass Spectrometry: HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out impurities .
  • IR Spectroscopy: Validate carbonyl stretches (~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Advanced: How to resolve discrepancies in ¹³C NMR data for the piperazine-dione moiety?

Methodological Answer:
Conflicting carbonyl signals may arise from tautomerism or solvent effects. Solutions include:

  • Variable Temperature NMR: Perform experiments at 25°C vs. 40°C to identify dynamic equilibria .
  • X-Ray Crystallography: Resolve absolute configuration and confirm bond lengths/angles .
  • Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) .

Example Workflow:

Acquire single crystals via slow evaporation in ethanol/water.

Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).

Refine structures using SHELX .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Target enzymes (e.g., kinases, phosphatases) with recombinant proteins.
    • Use fluorescence-based substrates (e.g., ATPase-Glo™) to quantify IC₅₀ values .
  • Receptor Binding Studies:
    • Radioligand displacement assays (e.g., ³H-labeled antagonists) for GPCRs .
  • Cytotoxicity Screening:
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ .

Controls: Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only wells.

Advanced: How to elucidate the mechanism of action for this compound in neurodegenerative models?

Methodological Answer:

  • Target Identification:
    • Chemical Proteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS .
    • DARTS (Drug Affinity Responsive Target Stability): Identify stabilized proteins upon compound binding .
  • Functional Validation:
    • CRISPR Knockout: Generate neuronal cell lines lacking putative targets (e.g., NMDA receptors).
    • Electrophysiology: Patch-clamp recordings to assess ion channel modulation .

Data Interpretation: Cross-reference proteomics data with pathways like mTOR or autophagy using KEGG/GO databases.

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability: Perform TGA/DSC to determine decomposition temperatures .
  • Light Sensitivity: Expose to UV (254 nm) and analyze photodegradation products with LC-MS .

Key Metrics: Half-life (t₁/₂) and degradation pathways (hydrolysis vs. oxidation).

Advanced: What strategies mitigate solubility issues in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (∼100 nm) using solvent evaporation .
  • Co-Solvent Systems: Test DMSO/PBS (≤5% DMSO) or cyclodextrin complexes .

Analytical Validation: Use dynamic light scattering (DLS) for particle size and SEM for morphology.

Basic: What computational tools predict the compound’s ADMET properties?

Methodological Answer:

  • Software: SwissADME, pkCSM, or ADMETlab 2.0.
  • Key Predictions:
    • Absorption: Caco-2 permeability (LogP < 5).
    • Metabolism: CYP450 isoform interactions (e.g., CYP3A4) .
    • Toxicity: Ames test (mutagenicity) and hERG inhibition .

Validation: Compare with experimental data from hepatic microsomal assays .

Advanced: How to address conflicting bioactivity data across different cell lines?

Methodological Answer:

  • Source Analysis: Verify cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS) .
  • Pathway Enrichment: Use RNA-seq to identify differentially expressed genes in responsive vs. resistant lines .
  • Metabolomics: Profile intracellular metabolites (e.g., ATP, glutathione) to link activity to redox state .

Case Study: Discrepant IC₅₀ in MCF-7 vs. MDA-MB-231 may reflect estrogen receptor status .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.